molecular formula C19H15N5O3S B2437955 4-acetyl-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide CAS No. 894069-42-2

4-acetyl-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide

Cat. No.: B2437955
CAS No.: 894069-42-2
M. Wt: 393.42
InChI Key: PHWYEAUPUUIRPW-UHFFFAOYSA-N
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Description

4-acetyl-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The triazolo[4,3-b]pyridazine moiety in this compound is known for its diverse pharmacological activities, making it a significant subject of study in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide typically involves multiple steps. One common method includes the cyclocondensation of hydrazino functional groups with acetylacetone to form the triazole ring, followed by further reactions to introduce the pyridazine and sulfonamide groups . The reaction conditions often involve refluxing in solvents like ethanol or DMF (dimethylformamide) and may require catalysts to enhance the reaction efficiency .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-mediated, catalyst-free synthesis methods has been explored to improve yield and reduce reaction times . This eco-friendly approach is advantageous for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-acetyl-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Mechanism of Action

The mechanism of action of 4-acetyl-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The triazolo[4,3-b]pyridazine moiety is known to inhibit certain enzymes and receptors, leading to various biological effects. For example, it may act as an inhibitor of c-Met kinase, which is involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-acetyl-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple biological targets makes it a versatile compound for research and potential therapeutic applications .

Properties

IUPAC Name

4-acetyl-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O3S/c1-13(25)14-4-8-17(9-5-14)28(26,27)23-16-6-2-15(3-7-16)18-10-11-19-21-20-12-24(19)22-18/h2-12,23H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHWYEAUPUUIRPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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